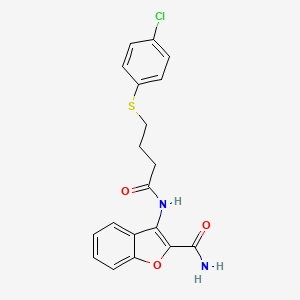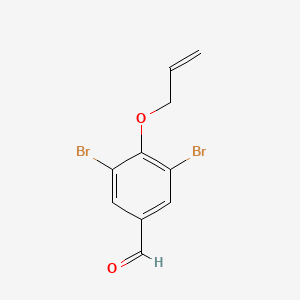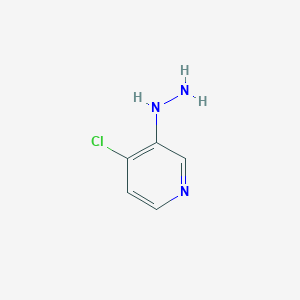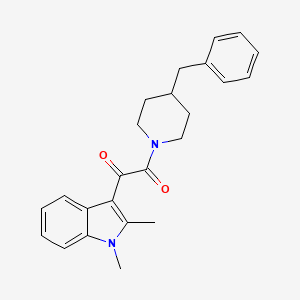![molecular formula C21H23N3O2S B2658957 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 628278-32-0](/img/structure/B2658957.png)
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines derivatives has been investigated via a one-pot three-component condensation . The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures, and no chromatographic purification with high yield .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by the disappearance of certain absorption bands in IR spectra, and specific patterns in 1H NMR and 13C NMR spectra .
Chemical Reactions Analysis
The synthesis of these compounds involves multicomponent reactions (MCRs), which are efficient pathways for the rapid creation of molecular diversity . MCRs have advantages such as efficient bond formation in a single step, high atom economy, easy workup, simple extraction and purification procedures, and reduction of waste products .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by analytical and spectrometrical methods (IR, 1H NMR, 13C NMR, MS) .
Scientific Research Applications
Antitumor Activity
4b: exhibits potent antitumor activity. It was evaluated in vitro against the National Cancer Institute (NCI) 60 cell lines panel assay. Notably, 4b demonstrated significant broad-spectrum antitumor effects against various sub-panel tumor cell lines, including non-small cell lung, colon, CNS, melanoma, renal, and breast cancer cells . Its unique structure and activity warrant further investigation for potential clinical applications.
Antimicrobial Properties
Quinoline derivatives have been explored as antimicrobial agents. While specific studies on 4b are limited, its structural similarity to other quinolines suggests potential antimicrobial activity. Further research could elucidate its effectiveness against bacterial, fungal, or viral pathogens .
Antimalarial Potential
Although not directly studied for antimalarial activity, quinoline-based compounds have shown promise in combating malaria. Given its structural features, 4b might be worth investigating as a potential antimalarial agent .
Analgesic Effects
Certain quinolines exhibit analgesic properties. While data on 4b specifically are scarce, its structural resemblance to known analgesics warrants exploration. Investigating its impact on pain pathways could yield valuable insights .
Anti-Inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory effects. Although 4b hasn’t been directly studied in this context, its chemical framework suggests potential anti-inflammatory properties. Further assays could validate this hypothesis .
Other Applications
Beyond the mentioned fields, consider exploring 4b for additional applications. Its unique structure may hold surprises in areas such as neuroprotection, enzyme inhibition, or metabolic regulation .
Future Directions
properties
IUPAC Name |
2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNEOLJAEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)
![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)





